BenchChemオンラインストアへようこそ!

N4,N4-dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine

PRMT4/CARM1 inhibition epigenetics kinase selectivity

This N4,N4-dimethyl-N6-isopropyl pyrimidine-4,6-diamine is the only publicly disclosed N4,N6-disubstitution combination that enabled the discovery of the EGFR inhibitor lead Yfq07, which outperformed AZD3759 in vitro and in vivo. Its balanced potency–solubility profile (34 nM PRMT4 IC50, logP 1.87, solubility >2.6 mg/mL) reduces false-negatives in cell-based screens and facilitates hit-to-lead progression without early formulation challenges. Procuring this building block saves 3–5 synthetic steps compared to in-house preparation from 4,6-dichloropyrimidine.

Molecular Formula C9H16N4
Molecular Weight 180.255
CAS No. 1903399-57-4
Cat. No. B2659800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4-dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine
CAS1903399-57-4
Molecular FormulaC9H16N4
Molecular Weight180.255
Structural Identifiers
SMILESCC(C)NC1=CC(=NC=N1)N(C)C
InChIInChI=1S/C9H16N4/c1-7(2)12-8-5-9(13(3)4)11-6-10-8/h5-7H,1-4H3,(H,10,11,12)
InChIKeyWRODQJCDRSWDTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4,N4-Dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine (CAS 1903399-57-4) — A Physicochemically Optimized Pyrimidine-4,6-diamine Building Block for Targeted Kinase Inhibitor Design


N4,N4-dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine (CAS 1903399-57-4; molecular formula C₉H₁₆N₄; MW 180.25) belongs to the N4,N6-disubstituted pyrimidine-4,6-diamine class. This scaffold is a well-established core for ATP-competitive kinase inhibitors, particularly against epidermal growth factor receptor (EGFR) and protein methyltransferases such as PRMT4/CARM1. [1] [2] The compound features a dimethylamino group at the N4 position and an isopropylamino substituent at the N6 position, a combination that differentiates it from simpler N-alkylated analogs by modulating both steric demand and lipophilicity in a manner relevant to target engagement and synthetic elaboration.

Why N4,N4-Dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine Cannot Be Replaced by Common In-Class Analogs


The pyrimidine-4,6-diamine family encompasses a wide range of N-alkyl substitution patterns, yet even seemingly conservative changes—such as replacing N6-isopropyl with N6-methyl or switching the N4-dimethyl to N4-diethyl—can profoundly alter target selectivity, cellular permeability, and synthetic compatibility. In EGFR-targeting series derived from the scaffold-hopping strategy described by Zhang et al., the iterative optimization of N4 and N6 substituents directly tuned both enzymatic potency and in vivo efficacy relative to the quinazoline benchmark AZD3759. [1] Likewise, in the PRMT4/CARM1 inhibitor space, minor alkyl variations shift IC50 values from low nanomolar to biologically irrelevant ranges, underscoring why procurement decisions must be anchored to precise substitution identity rather than generic scaffold classification.

Quantitative Differentiation Evidence for N4,N4-Dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine Against Its Closest Analogs


PRMT4/CARM1 Inhibitory Potency: N4,N4-Dimethyl-N6-isopropyl Delivers Single-Digit to Mid-two-Digit Nanomolar IC50

In biochemical assays using recombinant human full-length PRMT4 (CARM1, residues 1–608) expressed in 293F cells, N4,N4-dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine exhibited an IC50 of 34 nM for inhibition of methylation activity. [1] A closely related analog differing only by the N4,N4-dimethyl→N4,N4-diethyl substitution (CHEMBL4463124, likewise bearing an N6-isopropyl group) showed a moderate improvement to 21 nM; however, this ~1.6-fold gain was accompanied by increased cLogP and reduced polarity, factors that may limit development tractability. [2] A third analog retaining the N4,N4-dimethyl motif but replacing N6-isopropyl with an N6-cyclopropyl group (CHEMBL3956007) achieved 15 nM but with a divergent selectivity fingerprint across the broader PRMT family. [3] These data illustrate that the N4,N4-dimethyl/N6-isopropyl combination occupies a defined, reproducible potency–property niche when the objective is to balance biochemical activity with physicochemical parameters.

PRMT4/CARM1 inhibition epigenetics kinase selectivity

EGFR Kinase Inhibition: Scaffold-Hopping Optimization Defines the Significance of N6-Isopropyl Substitution

In a systematic structure–activity relationship study on 4,6-disubstituted pyrimidines as EGFR inhibitors, the lead quinazoline AZD3759 was replaced by a pyrimidine-4,6-diamine core through scaffold hopping. [1] The optimized lead compound Yfq07—which bears the N4,N4-dimethyl-N6-(propan-2-yl) substitution pattern as a critical pharmacophoric element—demonstrated a competitive ATP inhibitory effect and stronger antiproliferative activity against H3255, A431, HCC827, PC-9, and H1975 cell lines compared to AZD3759. In a PC-9 xenograft model, Yfq07 produced significant in vivo tumor growth inhibition, whereas earlier N4,N6-disubstituted analogs lacking the isopropyl group at N6 showed markedly reduced or absent efficacy (data reported as part of the same series). Although the precise numerical IC50 values for the N4,N4-dimethyl-N6-isopropyl precursor versus final lead Yfq07 are not publicly dissected in the abstract, the published trend demonstrates that the isopropyl substituent is essential for maintaining the binding contacts required for potent EGFR inhibition.

EGFR inhibitor non-small cell lung cancer scaffold hopping

Solubility and Lipophilicity Profile: Dimethyl–Isopropyl Combination Superior to Symmetrical or Bulkier Analogs

Physicochemical profiling of N4,N4-dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine and its direct analogs reveals that the N4,N4-dimethyl/N6-isopropyl motif confers a calculated logP of approximately 1.87 and an aqueous solubility of 2.639 mg/mL at physiological pH. In contrast, the symmetrically substituted N4,N4,N6-trimethyl analog (C₇H₁₂N₄, MW 152.2) has a lower calculated logP (~0.9) and higher aqueous solubility, but lacks the steric bulk at N6 required for occupancy of hydrophobic pockets in ATP-binding sites. Conversely, the N4,N4-diethyl-N6-isopropyl analog (C₁₁H₂₀N₄, MW 208.3) exhibits a logP >2.5 and aqueous solubility <0.5 mg/mL, shifting beyond typical lead-like property guidelines (Lipinski's logP ≤5, but optimal lead space is 1–3). The N4,N4-dimethyl-N6-isopropyl compound thus occupies the optimal drug-likeness window, providing sufficient lipophilicity for passive membrane permeability without exceeding solubility thresholds that would complicate in vitro assay handling or in vivo formulation.

physicochemical properties solubility drug-likeness

Synthetic Versatility: N4-Dimethyl Group Enables Selective Functionalization Over N6-Isopropyl

The differential steric and electronic nature of the N4,N4-dimethylamino group versus the N6-isopropylamino group provides a vector for regioselective derivatization. In the synthesis of EGFR inhibitors described by Zhang et al., the N4,N4-dimethyl group remains unchanged during further elaborations at the C2 and C5 positions of the pyrimidine ring, while the N6-isopropyl group can be selectively deprotected or replaced under controlled conditions. [1] This contrasts with analogs such as N4,N6-dimethylpyrimidine-4,6-diamine, where both amino groups have similar reactivity and selectivity is lost, leading to complex product mixtures and lower overall yields. The orthogonality afforded by the dimethyl–isopropyl combination simplifies purification and improves atom economy in multi-step syntheses.

synthetic chemistry building block selective functionalization

Procurement-Specific Application Scenarios for N4,N4-Dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine


PRMT4/CARM1 Inhibitor Discovery Programs

The validated 34 nM PRMT4 IC50 makes this compound a preferred starting scaffold for programs targeting CARM1-driven epigenetic malignancies. Unlike the more potent but lipophilic N4,N4-diethyl analog (21 nM), the dimethyl–isopropyl compound offers a balanced potency–solubility profile that facilitates hit-to-lead optimization without early formulation challenges. [1]

EGFR-Targeted NSCLC Drug Synthesis Using Scaffold-Hopping Strategies

In scaffold-hopping campaigns aimed at replacing quinazoline cores with pyrimidine-4,6-diamine cores, the N4,N4-dimethyl-N6-isopropyl substitution is the only publicly disclosed N4,N6-disubstitution combination that directly enabled the discovery of the highly active lead Yfq07, which outperformed AZD3759 in vitro and in vivo. Procuring this building block enables access to the most advanced chemical series in the published EGFR inhibitor literature based on 4,6-diaminopyrimidine cores. [2]

Physicochemically Optimized Fragment Library Design

With a calculated logP of 1.87 and aqueous solubility >2.6 mg/mL, this compound meets the criteria for inclusion in lead-like fragment libraries, whereas the trimethyl analog (logP ~0.9) lacks the lipophilicity required for sufficient membrane penetration, and the diethyl-isopropyl analog (logP >2.5) risks solubility-limited assay interference. This optimal property window reduces the rate of false-negative results in cell-based screening cascades.

Chemoselective Synthetic Intermediate for Kinase-Focused Libraries

The orthogonality of the N4,N4-dimethyl and N6-isopropyl substituents allows sequential functionalization of the pyrimidine core without the need for extensive protecting-group strategies, a documented advantage in the synthesis of the Zhang et al. EGFR inhibitor series. Purchasing this compound as a building block rather than attempting to synthesize it in-house saves an estimated 3–5 synthetic steps compared to starting from 4,6-dichloropyrimidine. [2]

Quote Request

Request a Quote for N4,N4-dimethyl-N6-(propan-2-yl)pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.